molecular formula C13H11N3O7 B1427347 Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- CAS No. 1001852-10-3

Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-

Cat. No.: B1427347
CAS No.: 1001852-10-3
M. Wt: 321.24 g/mol
InChI Key: FEJBBSSDUGPALM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- is a chemical compound with the molecular formula C13H12N2O5 It is a derivative of benzoic acid, featuring a nitro group and a piperidinyl ring

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins likeCarbonic Anhydrase II (hCAII) . The role of hCAII is to catalyze the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes.

Mode of Action

It’s suggested that this compound may deplete hcaii through a mechanism similar to previously reportedCRBN-recruiting heterobifunctional degraders . This implies that the compound might bind to its target protein and lead to its degradation, thereby modulating the biological processes associated with the target.

Pharmacokinetics

It’s known that the compound has amolecular weight of 321.25 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Result of Action

Based on its potential mode of action, it can be inferred that the compound may lead to thedegradation of its target protein , thereby modulating the associated biological processes .

Action Environment

It’s known that the compound should be stored at2-8°C , suggesting that temperature could be a factor influencing its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- typically involves the following steps:

  • Nitration: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the 3-position[_{{{CITATION{{{_2{Synthesis and X-ray structure analysis of benzoic acid 1-(6-methyl-2,4 ....

  • Piperidinyl Formation: The piperidinyl ring is formed through a cyclization reaction involving appropriate precursors[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.

  • Amidation: The final step involves the formation of the amide bond between the piperidinyl ring and the benzoic acid derivative[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high yield and purity. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrate derivatives.

  • Reduction: Amines.

  • Substitution: Amides and esters.

Scientific Research Applications

Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its biological activity, including potential antimicrobial properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzoic acid derivatives, such as o-carboxybenzamido glutarimide.

  • Uniqueness: The presence of the nitro group and the specific piperidinyl ring structure contribute to its distinct chemical and biological properties.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBBSSDUGPALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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